5-Bromo-2-(methylethylamino)thiazole
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Overview
Description
5-Bromo-2-(methylethylamino)thiazole is a heterocyclic compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylethylamino)thiazole typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . This process ensures the selective bromination at the desired position on the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylethylamino)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(methylethylamino)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylethylamino)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may activate or inhibit specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: A monobromothiazole that can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation.
2-Aminothiazole: Known for its antibacterial and antifungal properties.
4,5-Substituted-2-aminothiazoles: Possess various biological activities, including anticancer properties.
Uniqueness
5-Bromo-2-(methylethylamino)thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H9BrN2S |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-bromo-N-ethyl-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-3-9(2)6-8-4-5(7)10-6/h4H,3H2,1-2H3 |
InChI Key |
OIDQQVUTHWJHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(S1)Br |
Origin of Product |
United States |
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